6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is a derivative of picolinic acid, which is known for its role in zinc absorption and its broad-spectrum antiviral abilities .
Preparation Methods
The synthesis of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with picolinic acid.
Functional Group Introduction: The methoxycarbonyl group is introduced to the phenyl ring through esterification.
Amination: The amino group is introduced at the 6-position of the picolinic acid ring through a nucleophilic substitution reaction.
Chemical Reactions Analysis
6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion transport and metabolism.
Medicine: Its derivatives are explored for potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid involves its ability to chelate metal ions, particularly zinc. This chelation disrupts the function of zinc-dependent enzymes and proteins, affecting various biological pathways. For example, it can inhibit viral replication by interfering with zinc finger proteins involved in viral genome packaging .
Comparison with Similar Compounds
6-Amino-3-(3-methoxycarbonylphenyl)picolinic acid is unique due to its specific functional groups and their positions on the picolinic acid ring. Similar compounds include:
Picolinic Acid: The parent compound, known for its role in zinc absorption.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position, used as a vitamin (niacin).
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
These compounds share some chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
6-amino-3-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-3-8(7-9)10-5-6-11(15)16-12(10)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLBCTMLZXZKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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